2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-4-5-10(14(13)17)9-16-12-7-3-2-6-11(12)15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXYNKHGNYDKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425330 | |
| Record name | Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112628-73-6 | |
| Record name | Phenol, 2-[[(2-chlorophenyl)imino]methyl]-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(2-HYDROXY-3-METHOXYBENZYLIDENE)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 2-chlorobenzaldehyde with 2-amino-4-methoxyphenol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
The compound’s structural analogues differ primarily in the substituents on the aromatic rings and the position of functional groups. Key examples include:
Key Observations :
- Chlorine Position : The 2-chloro substituent in the target compound may induce stronger electron-withdrawing effects compared to methyl groups (e.g., in ), influencing electronic properties and metal-binding affinity.
- Methoxy vs.
- Imine vs. Amine Linkers : Replacement of the imine with an amine group () eliminates conjugation, altering electronic properties and reducing stability in metal complexes.
Physicochemical and Functional Properties
Catalytic Performance
Schiff bases with chloro substituents, such as 2,4-dichloro-6-[[(2-chlorophenyl)imino]methyl]phenol (), show enhanced activity as ligands in α-pinene epoxidation due to their electron-withdrawing effects, which stabilize transition states in catalytic cycles. The target compound’s 2-chloro group may offer similar advantages over methyl-substituted analogues.
Crystallographic and Geometric Analysis
Bond angles and torsion angles in related compounds (e.g., ) reveal that the E-configuration enforces a planar geometry, optimizing π-conjugation. Substitutions like ethoxy () introduce slight distortions but retain overall planarity.
Biological Activity
2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol, a compound with potential biological significance, has garnered interest for its applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H12ClNO2
- CAS Number : 112628-73-6
- Structure : The compound features a methoxy group, a chlorophenyl imine moiety, and a phenolic hydroxyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, potentially affecting replication and transcription processes. This interaction could be mediated through intercalation or groove binding mechanisms .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to disrupt bacterial cell walls or inhibit essential enzymatic functions, leading to cell death.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against certain tumor cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis .
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
